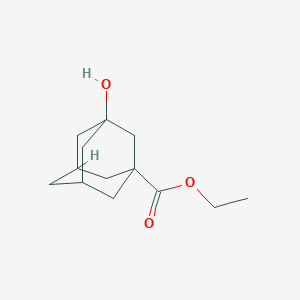

Ethyl 3-hydroxyadamantane-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-hydroxyadamantane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O3/c1-2-16-11(14)12-4-9-3-10(5-12)7-13(15,6-9)8-12/h9-10,15H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVWVYPCOMWTLII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C12CC3CC(C1)CC(C3)(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90560289 | |

| Record name | Ethyl 3-hydroxytricyclo[3.3.1.1~3,7~]decane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122661-59-0 | |

| Record name | Ethyl 3-hydroxytricyclo[3.3.1.1~3,7~]decane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 3 Hydroxyadamantane 1 Carboxylate and Its Precursors

Synthesis of 3-Hydroxyadamantane-1-carboxylic Acid: Foundational Approaches

The construction of the 3-Hydroxyadamantane-1-carboxylic Acid molecule involves introducing both a carboxyl group and a hydroxyl group onto the rigid adamantane (B196018) scaffold at the 1 and 3 positions, respectively.

A common and effective strategy involves a two-stage process: first, the introduction of a carboxylic acid group at a bridgehead position, followed by the oxidation of a different bridgehead carbon. google.com

The initial step often involves the carboxylation of an adamantane derivative. For instance, 1-adamantanol (B105290) can be carboxylated to produce 1-adamantane carboxylic acid with a high conversion rate of 99.0% and a reaction yield of 97%. google.com Alternatively, adamantane itself can be carboxylated using methods like the Koch-Haaf reaction, which employs formic acid and t-butyl alcohol in the presence of concentrated sulfuric acid. orgsyn.org

The second stage is the selective oxidation of the 1-adamantane carboxylic acid. This is typically accomplished using a strong oxidizing agent in an acidic medium. A mixture of nitric acid and sulfuric acid is frequently employed for this purpose. researchgate.net The reaction involves adding an oxidizing agent to the reaction mixture containing 1-adamantane carboxylic acid to hydroxylate the bridgehead C-H bond. google.com The yield of this oxidation step is highly dependent on the reaction conditions, particularly the temperature. For example, conducting the oxidation at 50°C can result in a 75.2% yield of 3-hydroxyadamantane-1-carboxylic acid, whereas increasing the temperature to 80°C can significantly decrease the yield. google.com In some unsuccessful reactions attempting to functionalize 1-adamantanecarboxylic acid with diazoles in concentrated sulfuric acid, 3-hydroxyadamantane-1-carboxylic acid was the resulting product, with a yield of 65%. mdpi.comnih.gov

Table 1: Effect of Temperature on the Oxidation of 1-Adamantane Carboxylic Acid

| Example | Reaction Temperature (°C) | Conversion of Precursor (%) | Yield of 3-Hydroxyadamantane-1-carboxylic Acid (%) |

| 1 | 20 | 98.0 | 25.2 google.com |

| 2 | 50 | 99.0 | 75.2 google.com |

| 3 | 80 | 99.0 | 7.7 google.com |

An alternative pathway to introduce the hydroxyl group onto the adamantane core involves a nitroxylation reaction followed by a reduction step. This method has been developed for the synthesis of (3-hydroxyadamantan-1-yl)methanols and is applicable to related structures. researchgate.net

The process begins with the nitroxylation of an adamantane derivative using fuming nitric acid. This reaction introduces a nitrooxy group (-ONO₂) at a tertiary position of the adamantane cage. Mechanistically, this can proceed via a one-electron transfer from the adamantane to a nitronium cation, forming a radical cation that subsequently leads to a carbenium ion. researchgate.net During this process, oxidation can also occur, leading to the formation of adamantane-1-carboxylic acids. researchgate.net The intermediate nitric acid ester is then reduced to the corresponding alcohol. Hydrazine hydrate (B1144303) is an effective reducing agent for this transformation. researchgate.net

Direct C-H bond functionalization using transition metal catalysts presents a more modern approach to hydroxylating the adamantane core. These methods can offer high selectivity and avoid the use of harsh, stoichiometric oxidants.

One such technique is the oxy-functionalization of adamantane-1-carboxylic acid using a ferrous iron-molecular oxygen system in an aqueous solution. documentsdelivered.com This method utilizes an inexpensive and abundant transition metal to catalyze the introduction of the hydroxyl group. Furthermore, other first-row transition metals like copper have been employed for the C-H activation of adamantane. nih.gov For instance, a Cu(I) species with di-tert-butyl peroxide (DTBP) can selectively functionalize the tertiary position of adamantane. nih.gov While often used for acylation or amination, these catalytic systems demonstrate the principle of transition metal-mediated functionalization of the adamantane skeleton. nih.gov

Esterification of 3-Hydroxyadamantane-1-carboxylic Acid to Ethyl 3-Hydroxyadamantane-1-carboxylate

The final step in the synthesis is the conversion of the carboxylic acid group of 3-Hydroxyadamantane-1-carboxylic Acid into its ethyl ester, yielding the target compound.

The most common method for this transformation is the Fischer esterification. masterorganicchemistry.com This protocol involves reacting the carboxylic acid with an alcohol—in this case, ethanol (B145695)—in the presence of a strong acid catalyst. masterorganicchemistry.com Commonly used catalysts include concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. This activation step significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the ethanol. A tetrahedral intermediate is formed, which then undergoes a proton transfer and subsequent elimination of a water molecule to form the protonated ester. The final step is the deprotonation of the ester to regenerate the acid catalyst and yield this compound and water as a byproduct. masterorganicchemistry.com

Fischer esterification is an equilibrium-controlled process. masterorganicchemistry.com To achieve a high yield of the desired ethyl ester, the equilibrium must be shifted towards the products. A primary strategy for achieving this is to use one of the reactants in a large excess. masterorganicchemistry.com Typically, ethanol is used as the solvent for the reaction, ensuring it is present in a large molar excess, which, according to Le Chatelier's principle, drives the reaction forward. masterorganicchemistry.com

Further optimization can be achieved by carefully controlling reaction parameters such as temperature and reaction time. Additionally, the removal of water as it is formed can also effectively shift the equilibrium to favor ester formation. The importance of optimizing reaction conditions is highlighted in the synthesis of the precursor acid, where a change in temperature from 50°C to 20°C resulted in the yield dropping from 75.2% to 25.2%. google.com Similar principles of systematic optimization, potentially using response surface methodology, can be applied to the esterification step to maximize the yield of this compound. researchgate.net

Purification and Isolation Methodologies for Ethyl Ester Derivatives

The purification and isolation of ethyl ester derivatives of adamantane, such as this compound, are critical steps to ensure the final product's purity. Several standard and specialized techniques are employed for this purpose. weebly.com

Solvent extraction is a common initial purification step. weebly.com After the esterification reaction, the crude product mixture contains the desired ester, unreacted alcohol, remaining carboxylic acid, and the acid catalyst. weebly.com Washing the reaction mixture with a basic solution, such as saturated sodium carbonate, effectively neutralizes and removes the acidic catalyst and any unreacted carboxylic acid by converting the acid into its water-soluble salt. weebly.com

Distillation is another key technique for purifying esters. weebly.com This process involves heating the ester to its boiling point and then condensing the vapors to collect the purified liquid. weebly.com This method is effective for separating the ester from non-volatile impurities and any remaining starting materials with different boiling points. weebly.com

Recrystallization is a powerful method for purifying solid ester derivatives. The crude product is dissolved in a suitable hot solvent, and as the solution cools, the purified ester crystallizes out, leaving impurities behind in the solvent. google.com The choice of solvent is crucial; for adamantane derivatives, ester solvents such as ethyl acetate (B1210297), propyl acetate, and various butyl acetates have been found to be effective for recrystallization. google.com The process can be optimized by controlling the cooling temperature; for instance, cooling to 10°C may be necessary to induce crystallization while avoiding the precipitation of certain impurities. google.com

For adamantane derivatives specifically, a combination of these methods is often used. For example, after an initial workup with an ethyl acetate solution and washing with warm water to remove polyol impurities, the solution can be concentrated and cooled to precipitate the purified crystalline product. google.com

Table 2: Purification Techniques for Adamantane Ester Derivatives

| Technique | Purpose | Reagents/Conditions | Reference |

| Solvent Extraction | Removal of acidic impurities | Saturated sodium carbonate solution | weebly.com |

| Distillation | Separation based on boiling point | Heating to boiling point, followed by condensation | weebly.com |

| Recrystallization | Purification of solid esters | Dissolving in hot solvent (e.g., ethyl acetate) and cooling | google.com |

Advanced Synthetic Strategies for Complex Adamantane Scaffolds Incorporating the Carboxylate Moiety

The rigid, three-dimensional structure of the adamantane cage makes it a valuable scaffold in various fields, including materials science and medicinal chemistry. Advanced synthetic strategies focus on creating more complex, multi-functionalized adamantane derivatives that incorporate the carboxylate moiety.

Another sophisticated approach is the direct C-H functionalization of the adamantane core. This method avoids the need for pre-functionalized starting materials. For example, 1-adamantanecarboxylic acid can react directly with azoles in concentrated sulfuric acid. mdpi.com This reaction proceeds smoothly, functionalizing the adamantane cage at the bridgehead positions and yielding new bifunctional adamantane derivatives, despite the deactivating effect of the carboxylic group. mdpi.com This strategy represents a useful and efficient way to introduce additional functional groups onto the adamantane scaffold. mdpi.com

The construction of less common substitution patterns, such as 1,2-disubstituted adamantanes, also represents an advanced synthetic challenge. nih.gov One effective approach involves the cyclization of bicyclo[3.3.1]nonane precursors. nih.gov These bicyclic compounds can, in turn, be synthesized from simpler building blocks or by the ring-opening of more readily available 1,3-disubstituted adamantane derivatives. nih.gov This allows for the controlled synthesis of adamantane derivatives with specific, less symmetrical substitution patterns that are not accessible through direct functionalization methods. nih.gov

Chemical Reactivity and Transformation Pathways of Ethyl 3 Hydroxyadamantane 1 Carboxylate

Reactions Involving the Adamantane (B196018) Cage System

The adamantane scaffold is known for its remarkable stability, with reactions primarily occurring at the tertiary carbon sites, also known as bridgehead positions. wikipedia.org

Bridgehead Functionalization and Regioselectivity

The adamantane cage of Ethyl 3-hydroxyadamantane-1-carboxylate possesses four bridgehead positions (C1, C3, C5, and C7). In this molecule, the C1 and C3 positions are already substituted with a carboxylate and a hydroxyl group, respectively. Further functionalization preferentially targets the remaining unsubstituted tertiary C-H bonds at the C5 and C7 positions. This preference is a hallmark of adamantane chemistry, demonstrating high regioselectivity. wikipedia.org

The functionalization of these bridgehead C-H bonds is typically achieved through electrophilic or radical pathways. For instance, hydroxylation can be performed to introduce additional hydroxyl groups at the free nodal positions. researchgate.net Catalytic systems, often employing metal complexes, can facilitate the selective oxidation of these strong C-H bonds. acs.org A general method for hydroxylating adamantane derivatives at the nodal positions utilizes systems like H₂O-CBr₄ in the presence of various metal catalysts, where hypohalous acids generated in situ act as the oxidants. researchgate.net This selectivity ensures that reactions occur away from the already functionalized C1 and C3 positions, leading to predictable substitution patterns. For example, the hydroxylation of 1,3-disubstituted adamantanes occurs at the free nodal carbon atoms, C5 and C7. researchgate.netnih.gov

Similarly, bromination of adamantane with molecular bromine readily occurs at the bridgehead positions. wikipedia.org In the case of this compound, this would lead to substitution at C5 and/or C7. The reaction proceeds via an ionic mechanism, often accelerated by the presence of Lewis acids, which facilitate the formation of the adamantyl cation intermediate. wikipedia.org

Rearrangement Reactions within the Adamantane Core

The adamantane skeleton is the most stable C₁₀H₁₆ isomer, representing a thermodynamic sink in the landscape of tricyclic decanes. researchgate.netmdpi.com Consequently, the adamantane core of this compound is exceptionally stable and generally does not undergo rearrangement reactions under typical synthetic conditions. researchgate.net

Rearrangements are more commonly observed in the synthesis of the adamantane cage itself, where less stable polycyclic isomers, such as tetrahydrodicyclopentadiene, are transformed into the adamantane structure under the influence of strong Lewis acid catalysts like aluminum chloride. researchgate.netnih.gov These reactions, known as adamantane rearrangements, proceed through a complex series of carbocationic intermediates. researchgate.netmsu.edu However, once the highly symmetric and strain-free adamantane cage is formed, it is resistant to further skeletal reorganization. wikipedia.org Other types of rearrangements, such as the Wolff, Beckmann, or Pinacol rearrangements, involve functional groups attached to the cage rather than the cage itself. msu.edulibretexts.orgmasterorganicchemistry.com

Transformations of the Hydroxyl Functional Group

The tertiary hydroxyl group at the C3 position is a key site for a variety of chemical transformations, allowing for the synthesis of diverse adamantane derivatives.

Selective Derivatization of the 3-Hydroxy Moiety

The 3-hydroxy group can be selectively modified through reactions common for tertiary alcohols, such as esterification and etherification. For example, esterification can be achieved by reacting this compound with acyl chlorides or carboxylic anhydrides under appropriate conditions. This functionalization is a common strategy to modify the properties of molecules, as seen in the esterification of steroids to enhance their pharmacokinetic profiles. nih.gov The reaction of the hydroxyl group with adamantane-1-carboxylic acid chloride, for instance, would yield a dimeric adamantane structure linked by an ester bridge.

Nucleophilic Substitution Reactions at the Hydroxyl Center, Including Fluorination

The tertiary hydroxyl group at C3 can be replaced by various nucleophiles. These reactions typically proceed through an Sₙ1 mechanism, involving the formation of a stable tertiary adamantyl carbocation. The reaction is initiated by protonating the hydroxyl group with a strong acid to form a good leaving group (water). wikipedia.org

A significant example of this transformation is fluorination. The synthesis of fluorinated adamantane derivatives can be achieved by treating the corresponding hydroxyadamantane with a fluorinating agent. wikipedia.org Specifically, 3-hydroxyadamantane-1-carboxylic acid can be fluorinated to produce 3-fluoro-adamantane-1-carboxylic acid, which serves as a precursor for other functionalized adamantanes. researchgate.net This highlights the utility of nucleophilic substitution in introducing key atoms like fluorine into the adamantane scaffold. The stability of the intermediate tertiary carbocation at the bridgehead position facilitates these substitution reactions. wikipedia.org

Oxidation Reactions of the Hydroxyl Group

The oxidation of the tertiary alcohol at the C3 position of this compound is not a facile process under standard conditions. Tertiary alcohols are resistant to oxidation reactions that typically convert primary and secondary alcohols to aldehydes, ketones, or carboxylic acids, as they lack a hydrogen atom on the carbinol carbon. Therefore, reagents like Jones' reagent or pyridinium (B92312) chlorochromate (PCC) would not oxidize the 3-hydroxy group without cleaving C-C bonds, which would require harsh reaction conditions.

While the tertiary alcohol itself is resistant, oxidation can occur at other positions on the adamantane molecule. For instance, it is possible to oxidize the C-H bonds at other bridgehead positions. researchgate.net Furthermore, a process for producing 3-hydroxy adamantane-1-carboxylic acid involves the oxidation of 1-adamantane carboxylic acid, demonstrating that oxidation occurs on the adamantane ring rather than an existing tertiary alcohol. google.com The oxidation of adamantane itself with concentrated sulfuric acid yields adamantanone, a ketone at a secondary (bridging) carbon. wikipedia.org

Chemical Conversions of the Ethyl Ester Functionality

The ethyl ester group of this compound is a versatile functional handle that can be transformed into a variety of other functional groups, enabling the synthesis of a diverse range of adamantane derivatives. These transformations include hydrolysis to the parent carboxylic acid, transesterification, reduction to an alcohol, and conversion to other carboxylic acid derivatives such as amides and acyl chlorides.

Hydrolysis to the Parent 3-Hydroxyadamantane-1-carboxylic Acid

The hydrolysis of the ethyl ester in this compound to its corresponding carboxylic acid, 3-hydroxyadamantane-1-carboxylic acid, is a fundamental transformation. This reaction can be achieved under either acidic or basic conditions.

Under basic conditions, the reaction, known as saponification, is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction proceeds via a nucleophilic acyl substitution mechanism to yield the carboxylate salt, which is then protonated in a separate acidic workup step to afford the free carboxylic acid.

Alternatively, acid-catalyzed hydrolysis can be employed. This typically involves heating the ester in an aqueous solution containing a strong acid, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and to drive it to completion, a large excess of water is often used. mdpi.com

The product of this hydrolysis, 3-hydroxyadamantane-1-carboxylic acid, is a valuable intermediate in its own right, serving as a precursor for the synthesis of other adamantane derivatives. acs.orggoogle.com For instance, it has been used as a starting material for the synthesis of 1,3-adamantanediol (B44800). acs.org The crystal structure of 3-hydroxyadamantane-1-carboxylic acid has been determined by X-ray diffraction, revealing extensive intermolecular hydrogen bonding involving the hydroxyl and carboxyl groups. google.com

Table 1: General Conditions for Hydrolysis of this compound

| Condition | Reagents | Mechanism | Product |

| Basic | NaOH(aq) or KOH(aq), Heat; then H₃O⁺ | Saponification (Nucleophilic Acyl Substitution) | 3-Hydroxyadamantane-1-carboxylic Acid |

| Acidic | H₂O, H₂SO₄ or HCl, Heat | Acid-Catalyzed Nucleophilic Acyl Substitution | 3-Hydroxyadamantane-1-carboxylic Acid |

Transesterification and Ester Exchange Reactions

Transesterification is a process where the ethyl group of the ester is exchanged with another alkyl or aryl group from an alcohol. This reaction can be catalyzed by either an acid or a base. researchgate.net

In an acid-catalyzed transesterification, a proton source, such as sulfuric acid, protonates the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by another alcohol. researchgate.net To favor the formation of the new ester, the alcohol reactant is often used in large excess as the solvent. researchgate.net

Base-catalyzed transesterification typically employs an alkoxide base corresponding to the alcohol being introduced. For example, to replace the ethyl group with a methyl group, sodium methoxide (B1231860) in methanol (B129727) would be used. The reaction proceeds through a nucleophilic addition-elimination mechanism. researchgate.net The equilibrium can be shifted towards the desired product by using the alcohol as the solvent. researchgate.net

Specialized catalysts can also be employed for transesterification reactions. For instance, N-heterocyclic carbenes (NHCs) and tetranuclear zinc clusters have been shown to be effective catalysts for transesterification under mild conditions. byjus.com

Reductions of the Carboxylate Group

The ethyl carboxylate group can be reduced to a primary alcohol, yielding (3-hydroxyadamantan-1-yl)methanol. This transformation requires a strong reducing agent, as esters are less reactive than aldehydes or ketones. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reduction, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective. chemistrysteps.comucalgary.ca

The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous or acidic workup to protonate the resulting alkoxide. byjus.comucalgary.ca The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde, which is then immediately reduced by another equivalent of hydride to the primary alcohol. ucalgary.calibretexts.org

The product of this reduction, (3-hydroxyadamantan-1-yl)methanol, is a diol that can be used as a building block for further synthetic elaborations. researchgate.netresearchgate.net

Table 2: Reduction of this compound

| Reagent | Solvent | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | (3-Hydroxyadamantan-1-yl)methanol |

Conversion to Other Carboxylic Acid Derivatives (e.g., amides, acyl chlorides)

Following hydrolysis of the ethyl ester to 3-hydroxyadamantane-1-carboxylic acid, the resulting carboxylic acid can be converted into a range of other derivatives, most notably acyl chlorides and amides.

Acyl Chlorides: The conversion of a carboxylic acid to an acyl chloride is a crucial step for activating the carboxyl group for further reactions. This is typically achieved by treating the carboxylic acid with thionyl chloride (SOCl₂). researchgate.netmasterorganicchemistry.com The reaction produces the acyl chloride along with gaseous byproducts, sulfur dioxide and hydrogen chloride, which simplifies purification. researchgate.net Phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃) can also be used for this transformation. researchgate.net

Amides: Amides can be synthesized from the parent carboxylic acid. One common method involves the initial conversion of the carboxylic acid to the more reactive acyl chloride, which is then treated with an appropriate amine. researchgate.net Alternatively, direct amidation of the carboxylic acid can be achieved using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which facilitate the formation of the amide bond by activating the carboxylic acid. masterorganicchemistry.com The reaction of 3-hydroxyadamantane-1-carboxylic acid with an amine in the presence of a coupling agent would yield the corresponding 3-hydroxyadamantane-1-carboxamide (B2706918) derivative. The synthesis of various adamantane amides has been reported, highlighting their importance in medicinal chemistry. mdpi.comquimicaorganica.org

Multi-Step Organic Synthesis Utilizing this compound as a Key Intermediate

This compound, and its corresponding carboxylic acid, serve as important intermediates in the synthesis of more complex adamantane derivatives. A notable example is the synthesis of 1,3-adamantanediol, a valuable compound used in the preparation of functional materials such as Gemini surfactants. acs.org

A practical and scalable synthesis of 1,3-adamantanediol has been developed starting from 3-hydroxyadamantane-1-carboxylic acid, which is readily obtained from the hydrolysis of this compound. acs.org The synthetic route involves the following key steps:

Chlorination and Decarbonylation: 3-Hydroxyadamantane-1-carboxylic acid is treated with thionyl chloride. This reaction leads to the formation of an acyl chloride intermediate, which then undergoes decarbonylation at elevated temperatures (above 60 °C) to yield 1,3-dichloro adamantane. acs.org

Hydrolysis: The resulting 1,3-dichloro adamantane is then hydrolyzed to 1,3-adamantanediol. This transformation can be carried out in a "triethylamine-water" solution, which provides a milder alternative to previously reported methods using pyridine-water mixtures. acs.org

This multi-step process highlights the utility of the 3-hydroxy-1-carboxyadamantane framework as a precursor for disubstituted adamantanes, where the functional groups at positions 1 and 3 can be further manipulated. The inherent structure of these 1,3-disubstituted derivatives provides high reaction selectivity and minimizes the formation of byproducts. acs.org

Spectroscopic and Theoretical Analysis of this compound Still in Early Stages

A comprehensive spectroscopic and theoretical structural analysis of the chemical compound this compound has yet to be fully detailed in publicly available scientific literature. While the synthesis and characterization of related adamantane derivatives have been documented, specific and complete ¹H NMR, ¹³C NMR, and IR spectroscopic data for this particular molecule remains elusive.

The adamantane cage, a rigid and sterically bulky hydrocarbon framework, is a common scaffold in medicinal chemistry and materials science. The addition of functional groups, such as a hydroxyl and an ethyl carboxylate, to this structure is of significant interest for the development of new compounds with tailored properties. A thorough understanding of the spectroscopic characteristics of these derivatives is crucial for their unambiguous identification and for elucidating their structural and electronic properties.

The planned investigation into this compound was intended to provide a detailed interpretation of its nuclear magnetic resonance (NMR) and infrared (IR) spectra. This would involve a meticulous analysis of the ¹H and ¹³C NMR data to assign the chemical shifts and coupling constants of all protons and carbons in the molecule. Such an analysis would provide valuable insights into the electronic environment of the nuclei and the through-bond connectivity of the atoms.

Furthermore, the application of two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), would be instrumental in confirming the structural assignments by revealing proton-proton and proton-carbon correlations, respectively.

In addition to NMR spectroscopy, a detailed examination of the infrared (IR) spectrum would focus on identifying the characteristic vibrational frequencies of the key functional groups. This would include the stretching and bending vibrations of the hydroxyl (-OH) group and the carbonyl (C=O) and C-O bonds of the ethyl ester moiety. The analysis would also aim to delineate the spectroscopic signatures of the adamantane skeleton itself, providing a complete vibrational profile of the molecule.

Despite extensive searches of chemical databases and scientific literature, a complete set of experimental spectroscopic data for this compound could not be located. While information on the synthesis and spectroscopic analysis of similar compounds, such as 3-hydroxyadamantane-1-carboxylic acid and other adamantane-1-carboxylate derivatives, is available, the specific data for the ethyl ester is not present in the accessed resources.

The absence of this foundational data precludes a detailed and scientifically rigorous discussion as outlined. The scientific community awaits the publication of research detailing the synthesis and comprehensive spectroscopic characterization of this compound to further the understanding of this and related adamantane derivatives.

Spectroscopic Characterization and Theoretical Structural Elucidation of Ethyl 3 Hydroxyadamantane 1 Carboxylate

Mass Spectrometry (MS) Fragmentation Studies

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a critical tool for the structural elucidation of compounds by analyzing their fragmentation patterns upon ionization.

Electron Ionization (EI) is a hard ionization technique that uses high-energy electrons (typically 70 eV) to ionize a molecule, causing extensive fragmentation. nih.gov The resulting mass spectrum is a fingerprint of the molecule, showing a pattern of fragment ions that can be pieced together to determine its structure. For Ethyl 3-hydroxyadamantane-1-carboxylate, the fragmentation is expected to be directed by the stable adamantane (B196018) cage and the ester functional group.

The adamantane cage itself is known to produce characteristic fragment ions. wikipedia.org Ionization is believed to occur at a primary bridgehead position. cdnsciencepub.com The fragmentation of the adamantane core often involves rearrangements leading to stable aromatic ions. nih.gov Key fragmentation pathways for adamantane derivatives can involve the loss of substituents and cleavage of the polycyclic system. researchgate.netcdnsciencepub.com

For this compound, the primary fragmentation pathways are predicted to involve:

Loss of the ethoxy group (-OC2H5): Cleavage of the C-O bond adjacent to the carbonyl group is a common fragmentation pathway for esters, leading to the formation of an acylium ion. libretexts.org

Loss of ethylene via McLafferty rearrangement: Although less common for rigid systems, if sterically possible, this rearrangement could occur.

Cleavage of the ester group: Loss of the entire carbethoxy group (-COOC2H5).

Fragmentation of the adamantane core: Following initial losses, the adamantane ring system can undergo further fragmentation. The loss of water (-H2O) from the hydroxyl group is also a probable fragmentation step.

The resulting spectrum would be complex, with characteristic ions reflecting the stable adamantane cation and fragments arising from the ester group.

Table 1: Predicted Key Fragment Ions in the EI-MS of this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure/Loss |

|---|---|

| 224 | Molecular Ion [M]•+ |

| 206 | [M - H₂O]•+ |

| 195 | [M - C₂H₅]•+ (Loss of ethyl radical) |

| 179 | [M - OC₂H₅]+ (Loss of ethoxy radical) |

| 151 | [Adamantyl-OH-C≡O]+ - H₂O |

| 135 | [Adamantyl]+ (Loss of -OH and -COOC₂H₅) |

| 93 | C₇H₉+ (Fragment from adamantane core) |

Electrospray Ionization (ESI) is a soft ionization technique that generates ions from a solution with minimal fragmentation. nih.gov This makes it exceptionally useful for determining the molecular weight of a compound, as the primary species observed is the intact molecule with a charge, known as the molecular ion. uni-goettingen.de For this compound, ESI-MS would be performed in positive ion mode. The resulting spectrum is expected to be simple, dominated by the protonated molecule [M+H]⁺. Adducts with other cations present in the solution, such as sodium [M+Na]⁺ or potassium [M+K]⁺, are also commonly observed. This technique is crucial for confirming the molecular mass of the synthesized compound and is often coupled with liquid chromatography (LC-MS) for mixture analysis. nih.govekb.eg

Table 2: Expected Molecular Ions in the ESI-MS of this compound

| Ion Species | Formula | Calculated m/z |

|---|---|---|

| Protonated Molecule | [C₁₃H₂₀O₃ + H]⁺ | 225.14 |

| Sodium Adduct | [C₁₃H₂₀O₃ + Na]⁺ | 247.12 |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass-to-charge ratio, typically to four or more decimal places. This precision allows for the unambiguous determination of a molecule's elemental formula. By comparing the experimentally measured exact mass with the theoretical mass calculated from the isotopic masses of the constituent elements, the elemental composition can be confirmed. For this compound (C₁₃H₂₀O₃), HRMS would be used to verify its composition by measuring the exact mass of its molecular ion (e.g., [M+H]⁺). This confirmation is a cornerstone of modern chemical characterization.

Table 3: Theoretical Exact Mass for HRMS Confirmation

| Ion Species | Elemental Formula | Theoretical Exact Mass (Da) |

|---|---|---|

| [M+H]⁺ | C₁₃H₂₁O₃⁺ | 225.14852 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which induces electronic transitions within a molecule. libretexts.org Electrons are promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The structure of this compound contains three types of relevant molecular orbitals: sigma (σ) bonding orbitals, pi (π) bonding orbitals, and non-bonding (n) orbitals.

The adamantane framework consists solely of C-C and C-H single bonds, giving rise to high-energy σ → σ* transitions that occur at wavelengths below 200 nm and are generally not observable with standard spectrophotometers. usp.br The spectroscopically relevant functional groups are the ester's carbonyl group (C=O) and the hydroxyl group (-OH).

The oxygen atoms in the hydroxyl and ester groups possess lone pairs of electrons in non-bonding orbitals (n). The carbonyl group also contains a π bond. Therefore, the following electronic transitions are expected:

n → π transition:* An electron from a non-bonding orbital on the carbonyl oxygen is excited to the antibonding π* orbital of the C=O double bond. These transitions are typically weak (low molar absorptivity, ε) and occur at longer wavelengths. libretexts.orgyoutube.com For esters, this absorption is often observed in the 200-220 nm region.

π → π transition:* An electron from the bonding π orbital of the carbonyl group is promoted to the antibonding π* orbital. This is an allowed transition, resulting in a strong absorption band at a shorter wavelength than the n → π* transition. youtube.com

n → σ transition:* An electron from a non-bonding orbital on either the hydroxyl or ester oxygen is excited to an antibonding σ* orbital. These transitions typically occur at shorter wavelengths, often below 200 nm. libretexts.org

The UV-Vis spectrum of this compound is expected to be relatively simple, characterized mainly by the absorptions of the ester chromophore.

Table 4: Predicted Electronic Transitions for this compound

| Transition | Chromophore | Approximate Wavelength (λmax) | Molar Absorptivity (ε) |

|---|---|---|---|

| σ → σ* | C-C, C-H | < 200 nm | High |

| n → σ* | C-O, O-H | < 200 nm | Moderate |

| n → π* | C=O | ~200-220 nm | Low (<100 L mol⁻¹ cm⁻¹) |

Advanced Spectroscopic Methods: Ion Mobility Spectrometry (IMS) and Collision Cross-Section (CCS) Analysis

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, allowing for the differentiation of isomers that are indistinguishable by mass alone. news-medical.net In an IMS experiment, ions are driven through a drift tube filled with a neutral buffer gas by a weak electric field. Larger, bulkier ions experience more collisions with the buffer gas and thus travel more slowly than smaller, more compact ions.

The drift time of an ion is used to calculate its Collision Cross-Section (CCS), which is a measure of the ion's rotational average projected area. The CCS is a characteristic physical property that depends on the three-dimensional structure of the ion. news-medical.net For this compound, IMS-MS could provide a unique CCS value for its protonated molecule or other adducts. This value serves as an additional identifier, complementing the retention time from chromatography and the m/z value from mass spectrometry. This technique is particularly valuable for distinguishing between structural isomers, such as different positional isomers of hydroxylation on the adamantane core. news-medical.net

Table 5: Application of IMS-MS to this compound

| Analytical Parameter | Information Provided | Utility |

|---|---|---|

| Mass-to-Charge Ratio (m/z) | Elemental Composition (with HRMS) | Confirms molecular formula |

| Chromatographic Retention Time | Polarity/Interaction with stationary phase | Aids in identification and separation |

Computational Chemistry and Quantum Chemical Investigations

Computational chemistry provides theoretical insights into molecular structure, stability, and properties, serving as a powerful complement to experimental spectroscopic data. Using quantum chemical methods like Density Functional Theory (DFT), various properties of this compound can be modeled and predicted.

Key applications include:

Geometry Optimization: Calculation of the most stable three-dimensional structure of the molecule, providing bond lengths, bond angles, and dihedral angles.

Spectroscopic Prediction: Simulation of spectra to aid in the interpretation of experimental data. For instance, vibrational frequencies (for IR and Raman spectroscopy) and electronic transition energies (for UV-Vis spectroscopy) can be calculated.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and can be correlated with the energy required for the lowest electronic transition in the UV-Vis spectrum. researchgate.net

Thermochemical Data: Properties such as enthalpy of formation and Gibbs free energy can be computed, providing information on the molecule's thermodynamic stability.

These theoretical investigations can validate structural assignments made from experimental data and provide a deeper understanding of the molecule's electronic structure and behavior.

Table 6: Properties of this compound Accessible via Computational Chemistry

| Computational Method | Predicted Property | Significance |

|---|---|---|

| DFT, Ab initio | Optimized Molecular Geometry | Provides the most stable 3D structure. |

| TD-DFT | UV-Vis Electronic Transitions | Corroborates experimental λmax and assigns transitions. |

| DFT, Ab initio | HOMO-LUMO Energy Gap | Relates to chemical reactivity and electronic properties. |

| DFT, Ab initio | Molecular Electrostatic Potential (MEP) | Maps charge distribution, indicating reactive sites. |

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, making it an invaluable tool for predicting the molecular geometry of complex organic molecules. researchgate.net For adamantane derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), provide a detailed picture of their three-dimensional structure. researchgate.net

The geometry of this compound is optimized to find the minimum energy conformation. The adamantane cage itself is characterized by its high stability and lack of strain compared to other alkanes. nih.gov Theoretical calculations for related adamantane structures consistently show that the C-C bond distances within the cage are approximately 1.54 Å, which is a typical value for a C-C single bond. nih.govtandfonline.com The C-C-C bond angles are predicted to be very close to the ideal tetrahedral angle of 109.5°, reflecting the strain-free nature of the fused cyclohexane rings in a chair conformation. nih.gov

In this compound, the substituents at the bridgehead positions (C1 and C3) slightly influence the local geometry. The presence of the hydroxyl (-OH) and ethyl carboxylate (-COOEt) groups introduces polarity and potential for hydrogen bonding, but the core adamantane structure remains largely unperturbed. nih.gov DFT calculations allow for the precise determination of bond lengths, bond angles, and dihedral angles for the entire molecule, which can be correlated with experimental data from techniques like X-ray diffraction where available. researchgate.nettandfonline.com

Table 1: Predicted Geometrical Parameters for this compound using DFT

| Parameter | Bond | Predicted Value |

| Bond Lengths (Å) | ||

| C-C (cage average) | 1.542 | |

| C1-C(O)O | 1.521 | |

| C3-OH | 1.435 | |

| C=O | 1.215 | |

| C-O (ester) | 1.358 | |

| Bond Angles (°) | ||

| C-C-C (cage average) | 109.5 | |

| C2-C1-C(O) | 109.2 | |

| C2-C3-O | 109.8 | |

| O=C-O | 124.5 |

Molecular Dynamics (MD) Simulations for Conformational Landscapes

While DFT provides a static, minimum-energy structure, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. semanticscholar.org MD simulations are used to explore the conformational landscape, revealing how the molecule moves, vibrates, and interacts with its environment, such as in a solvent. ksu.edu.sa For a relatively rigid molecule like this compound, the primary focus of MD simulations is on the flexibility of the substituent groups.

The adamantane cage itself is conformationally locked. However, the ethyl carboxylate group possesses rotatable bonds, specifically around the C1-C(O) and O-CH2 bonds. MD simulations can track the torsional angles of these bonds over nanoseconds, identifying the most stable rotamers and the energy barriers between them. These simulations can be performed in a vacuum or, more realistically, in a solvent box (e.g., water, ethanol) to understand how solvent interactions influence conformational preferences. ksu.edu.sanih.gov The stability of the system during the simulation is often assessed by monitoring the root mean square deviation (RMSD) of the atomic positions over time. semanticscholar.org For adamantane derivatives, the cage typically shows very low RMSD values, indicating its rigidity, while the substituents exhibit greater fluctuations. semanticscholar.org

Table 2: Conformational Analysis from MD Simulations

| Dihedral Angle | Description | Predominant Conformation(s) |

| C2-C1-C(O)-O | Rotation around the cage-ester bond | Staggered conformations are favored |

| C1-C(O)-O-CH2 | Rotation of the ethyl group | Trans and gauche conformers are accessible |

Prediction of Spectroscopic Parameters and Molecular Reactivity Descriptors

Computational chemistry is a key partner to experimental work, and DFT calculations can accurately predict various spectroscopic parameters. tandfonline.com For this compound, theoretical vibrational spectra (FT-IR and FT-Raman) can be calculated. Specific vibrational modes can be assigned, such as the characteristic adamantane cage breathing mode, which is typically observed around 780 cm⁻¹. tandfonline.com Other key predicted peaks would include the O-H stretch from the hydroxyl group, the strong C=O stretch from the ester, and various C-H and C-O stretching and bending modes. researchgate.net Similarly, ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach and show good correlation with experimental data. researchgate.net

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of the molecule's reactivity. These descriptors include chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). These values help in understanding the molecule's tendency to donate or accept electrons in a chemical reaction. researchgate.net

Table 3: Predicted Spectroscopic and Reactivity Data

| Data Type | Parameter | Predicted Value |

| IR Spectroscopy | ν(O-H) | ~3450 cm⁻¹ |

| ν(C=O) | ~1730 cm⁻¹ | |

| Adamantane Cage Breathing | ~780 cm⁻¹ | |

| Reactivity Descriptors | ||

| Ionization Potential (I) | 8.5 eV | |

| Electron Affinity (A) | 1.2 eV | |

| Global Hardness (η) | 3.65 eV | |

| Electrophilicity Index (ω) | 1.5 eV |

Analysis of Electrostatic Potential Maps and Frontier Molecular Orbitals

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution across a molecule. libretexts.org They are invaluable for identifying electrophilic and nucleophilic sites. researchgate.netyoutube.com In an MEP map, regions of negative potential (typically colored red or orange) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. youtube.com For this compound, the MEP would show significant negative potential around the oxygen atoms of the hydroxyl and carbonyl groups, highlighting them as primary sites for hydrogen bonding and electrophilic interaction. The hydrogen of the hydroxyl group would exhibit a region of positive potential. youtube.com

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as the electron donor (nucleophile), while the LUMO is the primary electron acceptor (electrophile). youtube.com For this molecule, the HOMO is expected to be localized primarily on the oxygen atom of the hydroxyl group, indicating its nucleophilic character. The LUMO is likely centered on the carbonyl group (C=O) of the ester, identifying it as the main electrophilic site. The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. researchgate.netresearchgate.net

Table 4: Frontier Molecular Orbital (FMO) Analysis

| Orbital | Primary Localization | Implied Reactivity | Predicted Energy (eV) |

| HOMO | Oxygen atom of the -OH group | Nucleophilic center, H-bond donor | -6.8 |

| LUMO | Carbonyl group (-C=O) of the ester | Electrophilic center | -0.5 |

| HOMO-LUMO Gap | Indicates chemical stability | 6.3 eV |

Advanced Research Avenues and Interdisciplinary Applications in Chemical Science

Utilization of Ethyl 3-Hydroxyadamantane-1-carboxylate as a Versatile Building Block in Complex Chemical Synthesis

The adamantane (B196018) framework serves as a crucial structural backbone in numerous pharmaceutical compounds. nih.gov this compound and its parent compound, 3-hydroxyadamantane-1-carboxylic acid, are bifunctional molecules that offer two distinct points for chemical modification, making them highly versatile building blocks. The discovery of adamantane's therapeutic potential began with the antiviral activity of amantadine (B194251) in the 1960s and has since expanded to include treatments for a range of diseases. publish.csiro.auwikipedia.org

The strategic incorporation of the adamantane cage can enhance the pharmacokinetic and pharmacodynamic profiles of drug molecules, often by increasing lipophilicity and stability. nih.govpensoft.net This has led to its use in modifying a wide array of pharmacophores. nih.gov A notable example of a complex therapeutic agent synthesized from a related precursor is the dipeptidyl peptidase-IV (DPP-IV) inhibitor, Vildagliptin, used in the treatment of type 2 diabetes. mdpi.comresearchgate.net An efficient synthesis for Vildagliptin was developed using 3-amino-1-adamantanol, a derivative accessible from 3-hydroxyadamantane precursors. researchgate.net The synthesis of various adamantane derivatives often involves leveraging the reactivity of functional groups at the bridgehead positions. belnauka.by For instance, novel derivatives containing heterocycles like 1,2-azoles have been synthesized from adamantane-1-carboxylic acid, showcasing the utility of this scaffold in creating structurally diverse molecules. belnauka.by The development of synthetic routes to access such compounds with advantages like inexpensive starting materials and high yields continues to be an active area of research. researchgate.net

Integration into Materials Science Research: Polymers and Advanced Organic Optoelectronic Materials

The inherent stability and rigid structure of the adamantane core are highly desirable properties for the development of advanced materials. wikipedia.org Adamantane derivatives are incorporated into polymers to improve their thermal resistance, mechanical properties, and transparency. wikipedia.orgacs.org

Polymers: The bis-hydroxy functionality of 1,3-adamantanediol (B44800), which can be produced from 3-hydroxyadamantane-1-carboxylic acid, makes it an excellent monomer for preparing polymers like polycarbonates and polyimides. acs.org Polyimides derived from adamantane-containing diamines exhibit significantly high glass transition temperatures (Tg), ranging from 285–440 °C, along with excellent optical transparency and optimal thermal and mechanical properties. rsc.org These characteristics make them promising candidates for various optical and optoelectronic applications. rsc.org The introduction of the bulky adamantane unit into the polymer backbone enhances chain rigidity and can reduce inter- and intra-molecular interactions, leading to improved material properties. rsc.org

Organic Optoelectronic Materials: In the field of organic optoelectronics, adamantane derivatives are being explored to create more stable and efficient devices. A fullerene derivative featuring an adamantane cage, nih.govnih.gov-phenyl-C₆₁-butyric acid 1-adamantane methyl ester (PC₆₁BAd), has been synthesized and studied for its application in organic solar cells. acs.orgnih.gov When blended with the polymer P3HT, the resulting active layer demonstrated superior thermal stability compared to the more common P3HT:PC₆₁BM blend. acs.orgnih.gov This enhanced stability is a critical factor for the longevity and practical application of organic photovoltaic devices. nih.gov The research highlights the potential of adamantane-based materials to address key challenges in the field of advanced organic materials. acs.org

Table 1: Optoelectronic Properties of Adamantane-Fullerene Derivative (PC₆₁BAd)

| Property | Value | Application Significance |

|---|---|---|

| Electron Mobility (μe) | 0.01 cm²/V·s | Suitable for use in logic device applications. nih.gov |

| On-Off Ratio (Ion/Ioff) | 4.9 x 10⁶ | High ratio indicates efficient switching behavior in transistors. nih.gov |

| Initial Power Conversion Efficiency (PCE) | 3.31% | Demonstrates its effectiveness as an acceptor in organic solar cells. nih.gov |

| PCE after 20h at 150°C | 2.44% | Shows superior thermal stability, crucial for device longevity. nih.gov |

Chemical Biology and Environmental Chemistry Research

The interactions of adamantane derivatives with biological and environmental systems are subjects of ongoing investigation, revealing insights into their metabolic pathways and cellular effects.

Adamantane carboxylic acids are found as persistent naphthenic acids in oil sands process-affected waters (OSPW). nih.gov Research into their microbial degradation is crucial for developing bioremediation strategies. Studies have shown that microbial communities sourced from OSPW can aerobically transform adamantane-1-carboxylic acid (A1CA), a close structural analogue of the title compound's parent acid. nih.gov

In one study, microbial cultures transformed a significant portion of A1CA over 33 days. nih.gov The biotransformation resulted in the production of hydroxylated metabolites, with 2-hydroxyadamantane-1-carboxylic acid being tentatively identified as a product. nih.gov This suggests that microbial enzymatic systems, likely involving Pseudomonas species which were found to dominate the cultures, are capable of hydroxylating the rigid adamantane cage. nih.gov Other research has also demonstrated the regioselective hydroxylation of adamantane by microorganisms like Streptomyces griseoplanus, a reaction believed to involve a P450 oxidation system. nih.govresearchgate.net

Table 2: Microbial Biotransformation of Adamantane-1-Carboxylic Acid (A1CA)

| Inoculum Source | Time (days) | A1CA Transformed (%) | Identified Metabolite |

|---|---|---|---|

| Test Pit Water (TPW) | 11 | ~20% | 2-hydroxyadamantane-1-carboxylic acid nih.gov |

| Test Pit Water (TPW) | 33 | 71% | 2-hydroxyadamantane-1-carboxylic acid nih.gov |

| Tailings Pond Water (2 m) | 33 | 64% | 2-hydroxyadamantane-1-carboxylic acid nih.gov |

The unique structure of adamantane has been leveraged to design compounds that interact with specific cellular targets, including mitochondria. A study on a novel adamantane thiadiazole derivative (ATD-4) demonstrated its ability to induce mitochondria-mediated apoptosis in a lung carcinoma cell line (A549). nih.gov The research suggests that ATD-4 exerts its antitumor activity by triggering the intrinsic apoptotic pathway. nih.gov Evidence for this mechanism included morphological changes observed via transmission electron microscopy, such as an increase in mitochondrial number, changes in mitochondrial morphology, and chromatin condensation. nih.gov Furthermore, the treatment with ATD-4 led to changes in the expression of key apoptosis-regulating genes, including p53, caspase-3, bcl-2, and bax, confirming the involvement of the mitochondrial pathway in the compound's cytotoxic effect. nih.gov

Future Directions in Adamantane-Based Chemical Research

The field of adamantane chemistry continues to evolve, with a strong focus on creating more efficient and selective synthetic methods to access novel and complex derivatives.

A significant challenge in adamantane chemistry is the selective functionalization of its strong, unactivated C–H bonds. chemrxiv.orgchemrxiv.org Recent breakthroughs have focused on developing advanced catalytic systems to overcome this hurdle. One promising approach involves the use of photoredox and hydrogen atom transfer (HAT) catalysis. acs.orgacs.org This dual catalyst system enables the direct C–H alkylation of adamantanes with excellent chemoselectivity for the tertiary bridgehead positions. chemrxiv.orgacs.org This method demonstrates high functional group tolerance, allowing for the derivatization of complex molecules containing the adamantane scaffold. acs.orgacs.org Such catalyst-controlled reactions represent a major advance, as they can bypass traditionally reactive sites in a molecule in favor of the strong adamantane C–H bonds, opening up new avenues for creating novel materials and therapeutic agents. chemrxiv.org Other synthetic strategies focus on constructing the adamantane framework itself from simpler acyclic or bicyclic precursors to yield specifically substituted derivatives. researchgate.netmdpi.com These innovative synthetic methodologies are critical for expanding the chemical space of adamantane derivatives and unlocking their full potential in science and technology. chemrxiv.org

Development of New Functional Materials and Supramolecular Assemblies

The adamantane framework is increasingly utilized as a structural motif in the design of advanced functional materials and complex supramolecular structures. researchgate.net Its rigidity, thermal stability, and lipophilicity can be harnessed to impart desirable properties to polymers, coordination networks, and self-assembled systems. wikipedia.orgresearchgate.net this compound, possessing hydroxyl and carboxylate functionalities on a rigid cage, is a prime candidate for incorporation into such materials.

| Component | Role in Supramolecular Assembly |

|---|---|

| Zinc(II) ion (ZnII) | Five-coordinate metal center |

| 3-Hydroxyadamantane-1-carboxylate | Coordinating ligand |

| 3-Hydroxyadamantane-1-carboxylic acid | Coordinating ligand |

| 4,4'-Bipyridine (4,4'-bpy) | Bridging ligand, connecting metal ions into a polymeric chain |

Beyond coordination polymers, adamantane derivatives are key components in host-guest chemistry, which is fundamental to building supramolecular assemblies. The lipophilic adamantane cage is known to form stable inclusion complexes with cyclodextrins. nih.gov This interaction has been exploited to engineer drug delivery systems and materials for surface recognition. nih.gov By functionalizing a surface or a nanoparticle with cyclodextrin (B1172386) hosts, adamantane-tethered molecules, which could be derived from this compound, can be selectively anchored, allowing for the construction of highly organized and functional surfaces. nih.gov

The development of novel polymers also represents a significant research area. The incorporation of the bulky, rigid adamantane cage into a polymer backbone can drastically alter the material's properties, enhancing its thermal stability, mechanical strength, and processability. wikipedia.orgresearchgate.net Compounds like this compound serve as valuable monomers or synthons for creating these high-performance materials.

Elucidation of Complex Reaction Mechanisms and Theoretical Predictions

The unique, strain-free, and highly symmetric structure of adamantane makes its derivatives excellent model systems for studying complex reaction mechanisms and validating theoretical predictions. wikipedia.org The well-defined positions of its carbon atoms (bridgehead and secondary) allow for precise investigation of reactivity and selectivity. wikipedia.orgnih.gov

Computational chemistry plays a vital role in understanding the behavior of adamantane-based systems. researchgate.net Theoretical methods such as Density Functional Theory (DFT) are used to predict molecular geometries, electronic properties, and reaction energetics. researchgate.netrsc.org For instance, Hirshfeld surface analysis and the Quantum Theory of Atoms in Molecules (QTAIMC) have been applied to adamantane derivatives to elucidate and quantify the strength of non-covalent interactions, such as hydrogen bonds, that dictate their crystal packing. rsc.org These theoretical tools allow researchers to predict how molecules like this compound will arrange themselves in the solid state and to understand the forces governing the formation of supramolecular structures. rsc.org

| Theoretical Method | Application and Insights Gained | Reference |

|---|---|---|

| Density Functional Theory (DFT) | Calculates enthalpies of formation and analyzes electronic structures. | researchgate.net |

| Hirshfeld Surface Analysis | Analyzes intermolecular interactions in detail within crystal structures. | rsc.org |

| Quantum Theory of Atoms in Molecules (QTAIMC) | Elucidates the influence of functional groups on the strength of inter- and intramolecular non-covalent interactions. | rsc.org |

| Nuclei-Independent Chemical Shift (NICS) | Calculated at the cage center to detail effects of functionalization on the electronic structure of the adamantane core. | researchgate.net |

Adamantane derivatives are also instrumental in studying reaction kinetics and mechanisms involving carbocation or radical intermediates. researchgate.netrsc.org The stability of the 1-adamantyl cation and the 1-adamantyl radical makes them readily accessible intermediates for mechanistic investigation. wikipedia.orgnih.gov For example, studies on the functionalization of the adamantane C-H bond have provided deep insights into hydrogen-atom transfer (HAT) mechanisms. nih.govchemrxiv.org Researchers have proposed detailed dual catalytic cycles for these reactions and have measured the high kinetic barrier associated with cleaving the strong C–H bonds of the adamantane cage. nih.govchemrxiv.org The predictable reactivity of the bridgehead positions versus the secondary positions allows for clear studies of regioselectivity, providing a rigorous test for new synthetic methods and catalytic systems. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 3-hydroxyadamantane-1-carboxylate, and what critical reaction parameters influence yield?

- Methodological Answer : Synthesis typically involves functionalization of adamantane derivatives. For example, hydroxylation and esterification steps are critical. Reaction conditions such as temperature (e.g., controlled heating at 80–100°C), solvent choice (polar aprotic solvents like DMAC), and catalysts (e.g., Cs₂CO₃ for deprotonation) significantly impact yield and purity. Optimizing stoichiometry of reagents, such as using copper(II) chloride as a catalyst, can enhance efficiency. Post-synthesis purification via silica gel chromatography is recommended to isolate the product .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : NMR (¹H and ¹³C) identifies functional groups and spatial arrangements. For instance, the hydroxy and ester carbonyl groups produce distinct peaks (e.g., ~170 ppm for ester carbonyl in ¹³C NMR).

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXT (for solution) and SHELXL (for refinement) resolves the 3D structure. Data collection at room temperature using a diffractometer (e.g., Bruker AXS) and validation via CCDC deposition (e.g., entry no. 2351774) ensures accuracy. Hydrogen bonding networks and lattice parameters (e.g., triclinic system, space group P) are analyzed to confirm stereochemistry .

Q. What are the primary research applications of adamantane derivatives like this compound in medicinal chemistry?

- Methodological Answer : Adamantane derivatives are explored as bioactive scaffolds due to their rigid, lipophilic structure. This compound serves as a precursor for antiviral or neuroprotective agents. For example, its acetylated analogs (e.g., 3-[(Acetylamino)methyl]adamantane-1-carboxylic acid) are studied for enzyme inhibition via molecular docking. Researchers employ in vitro assays (e.g., IC₅₀ determination) and structure-activity relationship (SAR) analysis to optimize bioactivity .

Advanced Research Questions

Q. How can computational methods like DFT and molecular docking elucidate the reactivity and interactions of this compound?

- Methodological Answer :

- DFT Calculations : Gaussian or ORCA software computes electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Solvent effects are modeled using PCM.

- Molecular Docking : AutoDock Vina or Schrödinger Suite docks the compound into target proteins (e.g., viral proteases). Binding affinity (ΔG) and interaction maps (hydrogen bonds, hydrophobic contacts) guide lead optimization. Validation via molecular dynamics (MD) simulations (e.g., 100 ns runs in GROMACS) assesses stability of ligand-protein complexes .

Q. What strategies resolve contradictions in crystallographic data for adamantane-based compounds during structure refinement?

- Methodological Answer : Discrepancies in lattice parameters or thermal displacement factors may arise from twinning or disorder. Strategies include:

- Twinning Analysis : Using TWINLAW in SHELXL to identify twin laws and refine data with a BASF parameter.

- Disorder Modeling : Splitting occupancy for disordered atoms (e.g., ethyl groups) and applying restraints (e.g., SIMU in SHELXL) to maintain geometry.

- High-Resolution Data : Collecting synchrotron data (λ = 0.7–1.0 Å) improves resolution for ambiguous electron density regions .

Q. What methodological approaches optimize regioselectivity in synthesizing substituted adamantane derivatives?

- Methodological Answer : Regioselectivity is controlled via:

- Directing Groups : Introducing temporary groups (e.g., acetyl) to steer hydroxylation or carboxylation to specific positions.

- Catalytic Systems : Using transition metals (e.g., Pd/Cu) for C–H activation at desired sites.

- Protection-Deprotection : Sequential protection of reactive sites (e.g., silyl ethers for hydroxyl groups) ensures selective functionalization. HPLC monitoring (C18 column, acetonitrile/water gradient) tracks intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.